molecular formula C11H17N5O2 B11081996 2,4-Di(morpholin-4-yl)-1,3,5-triazine

2,4-Di(morpholin-4-yl)-1,3,5-triazine

Cat. No.: B11081996
M. Wt: 251.29 g/mol
InChI Key: HLAMCZOWCWTIBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-MORPHOLINO-1,3,5-TRIAZIN-2-YL)MORPHOLINE is a heterocyclic compound that features a morpholine ring and a 1,3,5-triazine ring. This compound is known for its diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both morpholine and triazine moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-MORPHOLINO-1,3,5-TRIAZIN-2-YL)MORPHOLINE typically involves the reaction of cyanuric chloride with morpholine. The process can be summarized as follows:

    Initial Reaction: Cyanuric chloride is reacted with morpholine in the presence of a base such as sodium carbonate.

    Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure 4-(4-MORPHOLINO-1,3,5-TRIAZIN-2-YL)MORPHOLINE.

Industrial Production Methods

In an industrial setting, the production of 4-(4-MORPHOLINO-1,3,5-TRIAZIN-2-YL)MORPHOLINE can be scaled up by optimizing reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-MORPHOLINO-1,3,5-TRIAZIN-2-YL)MORPHOLINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Amides and Esters: Formed through condensation reactions with carboxylic acids.

    Substituted Triazines: Formed through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 4-(4-MORPHOLINO-1,3,5-TRIAZIN-2-YL)MORPHOLINE involves its interaction with various molecular targets:

Comparison with Similar Compounds

4-(4-MORPHOLINO-1,3,5-TRIAZIN-2-YL)MORPHOLINE can be compared with other similar compounds such as:

The uniqueness of 4-(4-MORPHOLINO-1,3,5-TRIAZIN-2-YL)MORPHOLINE lies in its dual morpholine and triazine moieties, which impart distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C11H17N5O2

Molecular Weight

251.29 g/mol

IUPAC Name

4-(4-morpholin-4-yl-1,3,5-triazin-2-yl)morpholine

InChI

InChI=1S/C11H17N5O2/c1-5-17-6-2-15(1)10-12-9-13-11(14-10)16-3-7-18-8-4-16/h9H,1-8H2

InChI Key

HLAMCZOWCWTIBU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC=N2)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.